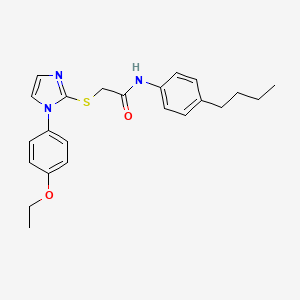

N-(4-butylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-3-5-6-18-7-9-19(10-8-18)25-22(27)17-29-23-24-15-16-26(23)20-11-13-21(14-12-20)28-4-2/h7-16H,3-6,17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIBEJAEYXEKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

N-(4-butylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of thioacetamides and features an imidazole ring, which is known for its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.49 g/mol. Its structure includes a butylphenyl group, an ethoxyphenyl substituent, and an imidazole moiety linked through a thioether bond, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in enzyme inhibition and modulation of signaling pathways. Specifically, this compound may inhibit certain kinases or affect nuclear receptor activity, thereby influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds containing imidazole rings exhibit anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in animal models. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models, indicating its potential utility in treating inflammatory diseases.

Case Studies

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential side effects comprehensively.

Scientific Research Applications

Basic Information

- Molecular Formula : C_{19}H_{24}N_{2}O_{1}S

- Molecular Weight : 328.47 g/mol

- IUPAC Name : N-(4-butylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Structure

The compound features a thioacetamide structure with an imidazole ring, which is known for its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole and thiazole have been reported to possess potent activity against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

In a study involving the synthesis of thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antimicrobial activity, suggesting that similar modifications in the structure of this compound could enhance its efficacy against pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Research into related thioacetamides has demonstrated their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were evaluated for their anticancer properties against human breast adenocarcinoma cells (MCF7). The most active compounds exhibited significant cytotoxicity, indicating that modifications similar to those in this compound could yield effective anticancer agents .

Enzyme Inhibition

The compound may also serve as a potential inhibitor for key enzymes involved in various biological processes, including acetylcholinesterase and other targets related to neurodegenerative diseases.

Case Study: Enzyme Inhibition Studies

Research has shown that compounds with similar imidazole and thiazole moieties exhibit inhibitory effects on acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease. The binding interactions were studied using molecular docking techniques, revealing promising inhibition profiles .

Table 1: Summary of Biological Activities

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiazole Derivatives | Antimicrobial | |

| Benzimidazole Derivatives | Anticancer | |

| Imidazole-based Compounds | Acetylcholinesterase Inhibition |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Thioether Linkage | Enhances antimicrobial properties |

| Imidazole Ring | Potential anticancer activity |

| Alkyl Substituents (e.g., Butyl) | Modulates lipophilicity and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

- Aryl substituents : Modifications to phenyl rings (e.g., bromo, fluoro, methoxy) influence lipophilicity and electronic properties.

- Heterocyclic cores : Replacement of imidazole with benzimidazole, triazole, or thiazole alters binding affinity and metabolic stability.

- Linker groups : Thioether vs. ether or alkyl chains impact conformational flexibility and target engagement.

Docking and Mechanistic Insights

- Compound 9c () : Demonstrated binding to α-glucosidase via hydrophobic interactions (purple in docking models), suggesting that the target compound’s butyl and ethoxyphenyl groups could enhance affinity for similar enzymatic pockets .

- Bromine Substitution : Bromophenyl analogs (e.g., Compounds 25, 27 in ) exhibit stronger van der Waals interactions in hydrophobic active sites, a feature exploitable in the target compound’s design .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-butylphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclization of appropriate hydrazine and ketone precursors under acidic or basic conditions . Subsequent thioacetamide linkage is achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethanol, with triethylamine as a base . Optimizing yield (60–85%) and purity (>95%) requires strict control of temperature (0–60°C), solvent polarity, and reaction time (3–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/acetone) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography is essential for resolving stereochemistry and intermolecular interactions, as demonstrated in similar acetamide derivatives with R-factors <0.05 . Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-C at ~650 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate antimicrobial or anticancer activity?

- Methodological Answer : For anticancer screening, use cell lines (e.g., MCF-7, HeLa) with MTT assays to determine IC50 values (reported range: 1.6–30 µg/mL for analogs) . For antimicrobial activity, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Ensure dose-response curves (0.1–100 µM) and triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC50 variability) across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or structural analogs with minor substituent changes. For example, replacing a methyl group with ethyl in the acetamide chain increased IC50 from 1.6 µg/mL to >1000 µg/mL in imidazole derivatives . Cross-validate results using orthogonal assays (e.g., apoptosis vs. proliferation assays) and standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational strategies predict the compound’s interaction with biological targets like kinases or receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding modes to targets (e.g., EGFR kinase), with scoring functions evaluating hydrogen bonds (e.g., imidazole N–H⋯O interactions) and hydrophobic contacts . Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to confirm binding pose retention .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., halogenation at the phenyl ring, alkyl chain elongation) and test against key targets. For example, bromine at the 4-position of the phenyl group enhanced anticancer activity (IC50: 1.6 µg/mL) compared to chlorine (IC50: 10 µg/mL) . Quantitative SAR (QSAR) models using Hammett constants or LogP values predict bioavailability and toxicity .

Q. What analytical techniques are critical for pharmacokinetic studies in complex biological matrices?

- Methodological Answer : High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) with electrospray ionization (ESI) quantifies the compound in plasma or tissue homogenates. Use solid-phase extraction (C18 columns) for sample preparation, achieving detection limits of 0.1 ng/mL. Validate methods per ICH guidelines for linearity (R² >0.99), accuracy (85–115%), and precision (RSD <15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.